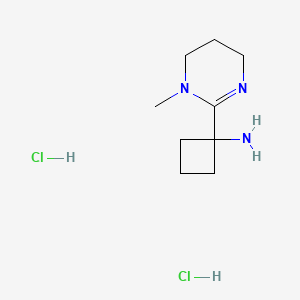

1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

- Safety Information : It is classified as a warning substance with hazard statements related to skin and eye irritation. Precautionary measures should be taken during handling .

Synthesis Analysis

The synthetic route for this compound involves the catalytic hydrogenation of N-acetyl-N-methyl-β-aminoacetonitrile to produce N-acetyl-N-methylpropylenediamine or N-methyl-N’-acetylpropylenediamine, followed by cyclization in the presence of cuprous chloride .

Molecular Structure Analysis

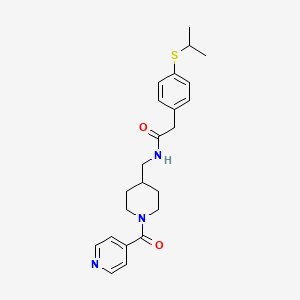

The molecular structure of 1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine dihydrochloride consists of a cyclobutane ring fused to a tetrahydropyrimidine moiety. The compound is dihydrochloride salt, as indicated by its name .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The compound has been utilized in the synthesis of novel chemical entities with significant biological activities. For instance, derivatives of tetrahydropyrimidine have demonstrated potent antimicrobial and cytotoxic activities, indicating their potential for the development of new therapeutic agents. A study highlighted the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, showcasing good antibacterial and cytotoxic properties in vitro (Noolvi et al., 2014). Another research effort reported the [4 + 2]-annulation between aminocyclobutanes and aldehydes to access tetrahydropyranyl amines, facilitating the synthesis of six-membered ring nucleoside analogues (Perrotta et al., 2015).

Antimicrobial and Anticancer Properties

Tetrahydropyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. The synthesis and biological evaluation of new pyrimidine derivatives showed some compounds exhibiting cytotoxic activity in addition to antibacterial activity (Fathalla et al., 2006). Furthermore, the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation and their evaluation for insecticidal and antibacterial potential highlight the broad spectrum of biological activities exhibited by these compounds (Deohate & Palaspagar, 2020).

Novel Synthetic Routes and Chemical Properties

Research has also focused on developing novel synthetic routes and studying the chemical properties of tetrahydropyrimidine derivatives. The synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid using tetrahydropyrimidines showcases the versatility of these compounds in organic synthesis, providing new avenues for the development of pharmaceuticals (Sukach et al., 2015). Another example includes the application of design of experiments (DoE) optimization to the one-pot synthesis of 4,6-dihydropteridinones, demonstrating the compound's role in streamlining synthetic processes (Stone et al., 2015).

Eigenschaften

IUPAC Name |

1-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)cyclobutan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3.2ClH/c1-12-7-3-6-11-8(12)9(10)4-2-5-9;;/h2-7,10H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSIRDHOBBRELN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN=C1C2(CCC2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B2892580.png)

![N-[4-[2-(benzenesulfonyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2892581.png)

![5-chloro-2-(methylsulfanyl)-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyrimidine-4-carboxamide](/img/structure/B2892583.png)

![1-[4-(1-Methylpyrrolidine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2892586.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-6-methylphenyl)acetamide](/img/structure/B2892591.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2892593.png)

![3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2892594.png)

![(E)-2-cyano-3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2892596.png)